

# An In-Depth Technical Guide to 10-Hydroxyimipramine: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *10-Hydroxyimipramine*

Cat. No.: *B15288575*

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## Abstract

10-Hydroxyimipramine is a primary active metabolite of the tricyclic antidepressant imipramine. Its chemical structure and properties play a crucial role in the overall pharmacological profile of its parent drug. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 10-Hydroxyimipramine, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

## Chemical Properties

A thorough understanding of the physicochemical properties of 10-Hydroxyimipramine is essential for its study and application in research and development. While extensive experimental data for some properties are not readily available in public literature, the following tables summarize the known and computed data.

Table 1: General Chemical Properties of 10-Hydroxyimipramine

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>24</sub> N <sub>2</sub> O	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	296.41 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	796-28-1	--INVALID-LINK--
Appearance	Not specified (likely a solid)	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
pKa	Data not available	-
Solubility	Data not available	-

Table 2: Computed Physicochemical Properties of 10-Hydroxyimipramine Adducts

It is important to note that publicly available computed properties often refer to adducts of 10-Hydroxyimipramine, such as the BH<sub>3</sub>-adduct. These values provide estimations but may not precisely reflect the properties of the free molecule.

Property	Value (for BH <sub>3</sub> -Adukt)	Source
Molecular Weight	307.2 g/mol	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	1	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	3	--INVALID-LINK--[1]
Rotatable Bond Count	4	--INVALID-LINK--[1]
Topological Polar Surface Area	26.7 Å <sup>2</sup>	--INVALID-LINK--[1]

## Chemical Structure

The chemical structure of 10-Hydroxyimipramine is based on the tricyclic dibenzazepine nucleus, characteristic of its parent compound, with a hydroxyl group substitution.

Table 3: Structural Identifiers of 10-Hydroxyimipramine

Identifier	Value	Source
IUPAC Name	11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol	--INVALID-LINK--[2]
SMILES	CN(C)CCN1c2cccc2CC(O)c3cccc13	--INVALID-LINK--[2]
InChI	InChI=1S/C19H24N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11,19,22H,7,12-14H2,1-2H3	--INVALID-LINK--[2]

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 10-Hydroxyimipramine are not widely published. The compound is primarily studied as a metabolite of imipramine. However, analytical methods for its detection and quantification in biological matrices have been described.

## Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for the analysis of 10-Hydroxyimipramine.

Method: High-Performance Liquid Chromatography (HPLC)

A published HPLC method for the simultaneous determination of imipramine and its hydroxylated metabolites in biological fluids involves the following steps:

- Sample Preparation: Extraction from plasma or urine at alkaline pH (e.g., pH 9.6) with an organic solvent such as diethyl ether.
- Back-Extraction: The organic extract is then back-extracted into an acidic aqueous solution (e.g., 0.1 M orthophosphoric acid).
- Chromatographic Separation: The extract is analyzed by reversed-phase HPLC.
- Detection: Electrochemical detection is a sensitive method for quantifying the analytes.

While a specific protocol for pure 10-Hydroxyimipramine is not detailed, the principles of HPLC can be applied for its analysis.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of 10-Hydroxyimipramine. A general workflow would include:

- Derivatization: Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve volatility and chromatographic performance.
- Gas Chromatography: The derivatized analyte is separated on a GC column.
- Mass Spectrometry: The separated compound is ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. The NIST WebBook provides a mass spectrum for the parent compound, imipramine, which can serve as a reference for interpreting the fragmentation pattern of its hydroxylated metabolite.<sup>[3]</sup>

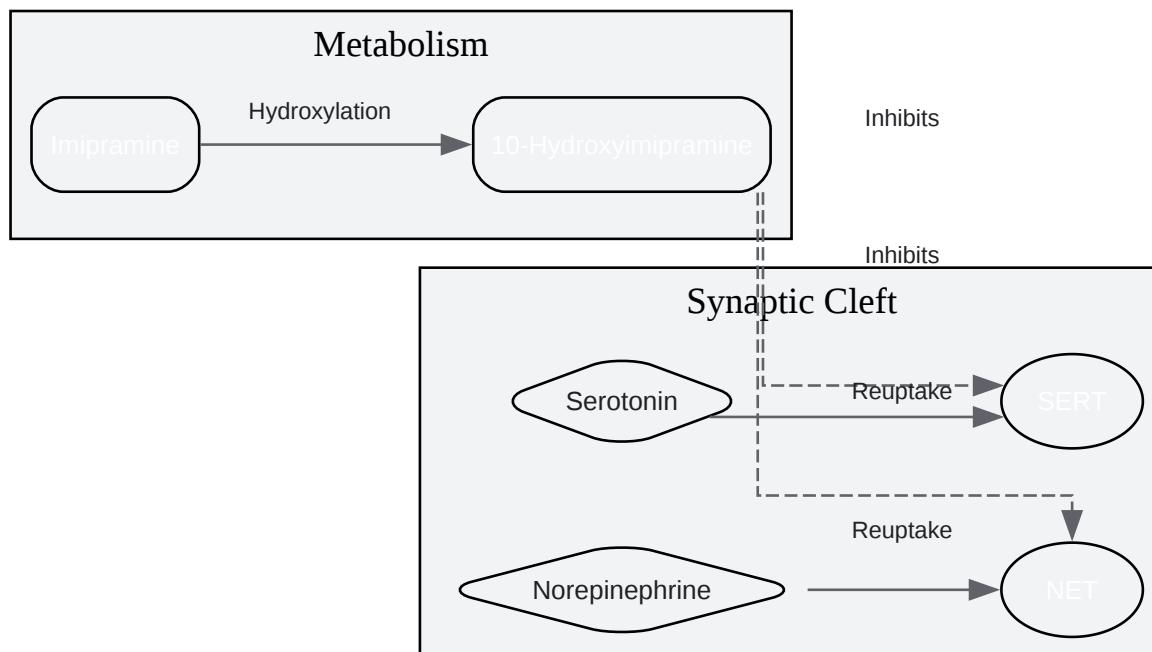
## Signaling Pathways and Mechanism of Action

The pharmacological activity of 10-Hydroxyimipramine is closely related to that of its parent compound, imipramine, which functions as a serotonin and norepinephrine reuptake inhibitor. While specific signaling pathways for 10-Hydroxyimipramine are not as extensively studied, it is understood to contribute to the overall antidepressant effect of imipramine.

The primary mechanism of action for tricyclic antidepressants involves blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their

concentration and enhancing neurotransmission. This action is mediated through the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Below is a simplified representation of the metabolic conversion of imipramine and the general mechanism of action of tricyclic antidepressants.



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Metabolism of Imipramine and general mechanism of action.

## Conclusion

10-Hydroxyimipramine is a key metabolite in the pharmacology of imipramine. While there are gaps in the publicly available experimental data for its physicochemical properties and detailed synthetic protocols, the existing information on its structure and analytical detection methods provides a solid foundation for further research. A deeper understanding of the specific pharmacological profile and signaling pathways of 10-Hydroxyimipramine will be crucial for optimizing antidepressant therapies and developing novel therapeutics. Further research is warranted to fully elucidate its properties and contribute to a more comprehensive understanding of its role in clinical pharmacology.

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